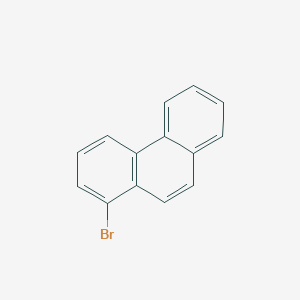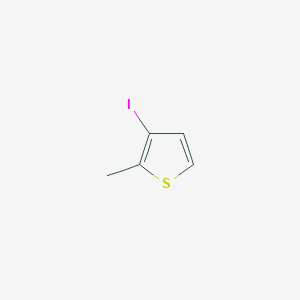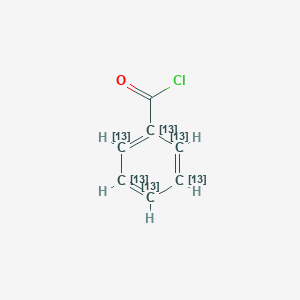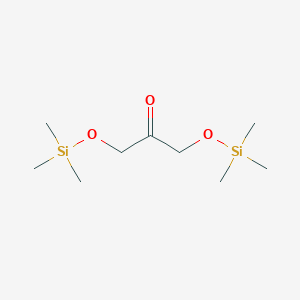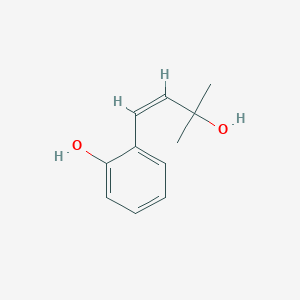
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- is a natural compound extracted from various plants, including hops, rosemary, and sage. It is also known as Rosmarinic acid and has been found to possess several biological activities, making it a potential candidate for various scientific research applications.
Mécanisme D'action
The mechanism of action of Rosmarinic acid is not fully understood, but it is believed to exert its biological activities through various mechanisms. It has been found to inhibit the production of reactive oxygen species (ROS) and to scavenge free radicals. It also inhibits the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase and lipoxygenase. Additionally, Rosmarinic acid has been found to induce apoptosis in cancer cells and to inhibit the growth of tumor cells.
Effets Biochimiques Et Physiologiques
Rosmarinic acid has been found to possess several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and microbial infections. It has also been found to improve cognitive function and to protect against liver damage. Additionally, Rosmarinic acid has been found to possess anti-allergic and anti-diabetic properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Rosmarinic acid in lab experiments include its natural origin, availability, and low toxicity. It is also relatively stable and can be easily synthesized. However, Rosmarinic acid has some limitations, including its low solubility in water, which can affect its bioavailability and its potential to interact with other compounds in the experimental system.
Orientations Futures
There are several future directions for the scientific research of Rosmarinic acid. Some of these directions include exploring its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative diseases, and liver diseases. Additionally, further research is needed to understand the mechanism of action of Rosmarinic acid and to optimize its synthesis and formulation for better bioavailability and efficacy.
Méthodes De Synthèse
Rosmarinic acid can be synthesized through various methods, including extraction from natural sources, chemical synthesis, and biotransformation. The most common method for the synthesis of Rosmarinic acid is through the extraction from natural sources, which involves the use of solvents like ethanol or methanol to extract the compound from the plant material. The chemical synthesis of Rosmarinic acid involves the reaction of caffeic acid with 3,4-dihydroxyphenyllactic acid, while biotransformation involves the use of microorganisms to convert precursor compounds into Rosmarinic acid.
Applications De Recherche Scientifique
Rosmarinic acid has been found to possess several biological activities, making it a potential candidate for various scientific research applications. Some of the scientific research applications of Rosmarinic acid include its use as an antioxidant, anti-inflammatory, antimicrobial, and antitumor agent. It has also been found to possess neuroprotective and hepatoprotective properties.
Propriétés
Numéro CAS |
17235-14-2 |
|---|---|
Nom du produit |
Phenol, 2-(3-hydroxy-3-methyl-1-butenyl)-, (Z)- |
Formule moléculaire |
C11H14O2 |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
2-[(Z)-3-hydroxy-3-methylbut-1-enyl]phenol |
InChI |
InChI=1S/C11H14O2/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-8,12-13H,1-2H3/b8-7- |
Clé InChI |
CDSUBTCQAOYVRG-FPLPWBNLSA-N |
SMILES isomérique |
CC(C)(/C=C\C1=CC=CC=C1O)O |
SMILES |
CC(C)(C=CC1=CC=CC=C1O)O |
SMILES canonique |
CC(C)(C=CC1=CC=CC=C1O)O |
Synonymes |
2-[(Z)-3-Hydroxy-3-methyl-1-butenyl]phenol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



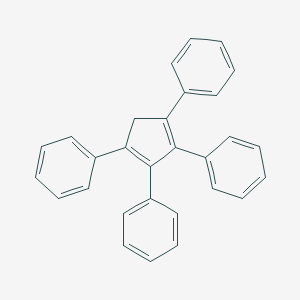
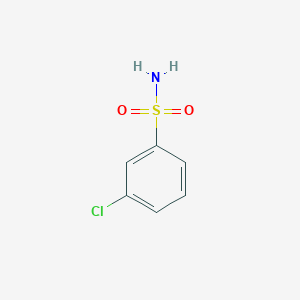
![3-Hydroxy-4-[(4-methyl-2-sulphophenyl)azo]-2-naphthoic acid](/img/structure/B108013.png)
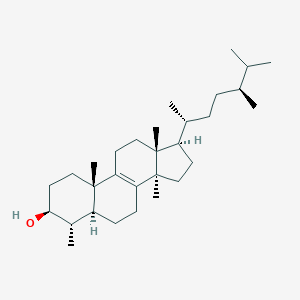
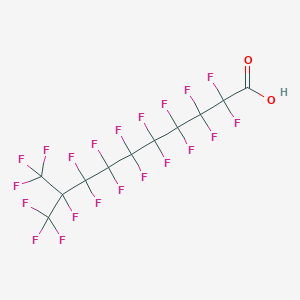
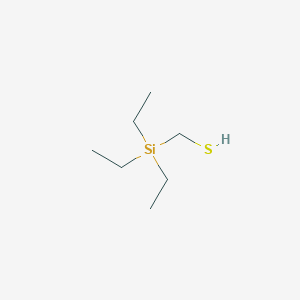
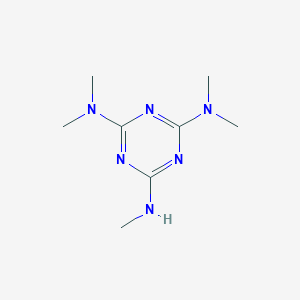
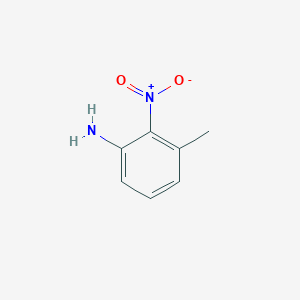
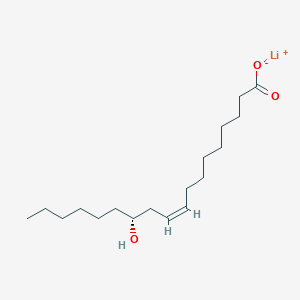
![[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B108026.png)
